An In-depth Technical Guide to the Spectroscopic Properties of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol
An In-depth Technical Guide to the Spectroscopic Properties of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol
Introduction and Molecular Context
3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol belongs to the pyrazolone family, a class of compounds renowned for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The structural elucidation of any novel compound is fundamental to understanding its function. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the electronic structure, functional groups, and atomic connectivity.
A critical aspect of pyrazolone chemistry is the phenomenon of tautomerism, where the molecule can exist in several interconvertible isomeric forms. For 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol, three primary tautomers are expected: the OH (enol), NH (amide), and CH (keto) forms. The equilibrium between these tautomers is highly sensitive to the solvent environment, which has profound implications for the interpretation of spectroscopic data, particularly NMR.[2][3]
Synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol
The synthesis of this pyrazolone derivative follows a well-established and reliable pathway in heterocyclic chemistry: the Knorr pyrazole synthesis. This involves the condensation reaction between a β-ketoester (in this case, ethyl acetoacetate) and a substituted hydrazine (4-nitrophenylhydrazine).[4]
Synthetic Protocol
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Dissolution of Hydrazine: Dissolve one equivalent of 4-nitrophenylhydrazine in a suitable solvent such as ethanol or glacial acetic acid.
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Addition of β-Ketoester: To this solution, add one equivalent of ethyl acetoacetate dropwise at room temperature with continuous stirring.
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Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. The solid product can be collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol to yield the purified 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.
The rationale for this straightforward procedure lies in the nucleophilic attack of the hydrazine on the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable pyrazolone ring.
Caption: Synthetic workflow for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol.
Tautomerism: A Spectroscopic Consideration
The interpretation of the spectroscopic data for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is critically dependent on understanding its tautomeric forms. The equilibrium between the OH, NH, and CH forms is influenced by the polarity of the solvent.[2]
Caption: Tautomeric forms of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol. (Note: Images are placeholders for actual chemical structures)
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In non-polar solvents like CDCl₃, the CH-form is expected to be the major species.[2]
-
In polar aprotic solvents like DMSO-d₆, the OH-form is likely to be predominant due to hydrogen bonding with the solvent.[2]
This solvent-dependent equilibrium will be most apparent in NMR spectroscopy.
Spectroscopic Characterization
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, including the pyrazole ring and the nitrophenyl group, will result in characteristic absorption bands.
Expected Data: Based on studies of similar aryl-substituted pyrazoles, two main absorption bands are anticipated.[5] The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift compared to the unsubstituted 1-phenyl analog.
| Predicted Transition | Expected λmax (in Ethanol) |
| π → π* (Phenyl & Pyrazole Rings) | ~250-270 nm |
| n → π* (Nitro Group/Carbonyl) | ~350-380 nm |
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-grade solvent such as ethanol or acetonitrile.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Data Acquisition: Scan the sample from 200 to 800 nm, using the pure solvent as a reference.
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Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of molecular bonds.
Expected Data: The IR spectrum will provide clear evidence for the key functional groups. The exact position of the C=O stretch is a strong indicator of the predominant tautomeric form in the solid state.
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3100-3400 | O-H / N-H stretch | Broad peak indicative of the OH or NH tautomer. Its absence or weakness suggests the CH form. |
| ~3050-3100 | Aromatic C-H stretch | Characteristic of the nitrophenyl group. |
| ~2950-3000 | Aliphatic C-H stretch | From the methyl group. |
| ~1670-1710 | C=O stretch | A strong band indicating the presence of the keto (CH or NH) form.[6] |
| ~1590-1610 | C=N / C=C stretch | Vibrations from the pyrazole and phenyl rings. |
| ~1500-1530 & ~1340-1360 | N-O asymmetric & symmetric stretch | Two strong, characteristic peaks confirming the presence of the nitro (NO₂) group. [7] |
Experimental Protocol:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
-
Instrumentation: Use an FT-IR spectrometer.
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Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
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Analysis: Correlate the observed absorption bands to specific functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule, including the carbon skeleton and the proton environments. The interpretation must account for the solvent-dependent tautomerism.
¹H NMR Spectroscopy
Expected Data (in CDCl₃, predicting the CH-form):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.30 | Doublet (d) | 2H | H-3', H-5' (Aromatic) | Protons ortho to the electron-withdrawing NO₂ group are strongly deshielded. |
| ~8.00 | Doublet (d) | 2H | H-2', H-6' (Aromatic) | Protons meta to the NO₂ group. |
| ~3.50 | Singlet (s) | 2H | CH₂ (Position 4) | Protons of the methylene group in the CH-form.[2] |
| ~2.30 | Singlet (s) | 3H | CH₃ (Position 3) | Methyl group protons. |
Expected Data (in DMSO-d₆, predicting the OH-form):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0-12.0 | Broad Singlet (br s) | 1H | OH | Labile proton of the hydroxyl group in the OH-form. |
| ~8.35 | Doublet (d) | 2H | H-3', H-5' (Aromatic) | |
| ~8.15 | Doublet (d) | 2H | H-2', H-6' (Aromatic) | |
| ~5.80 | Singlet (s) | 1H | CH (Position 4) | Methine proton in the OH-form. |
| ~2.25 | Singlet (s) | 3H | CH₃ (Position 3) |
¹³C NMR Spectroscopy
Expected Data (in CDCl₃, predicting the CH-form):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O (C5) | Carbonyl carbon of the pyrazolone ring. |
| ~155 | C=N (C3) | Carbon involved in the imine bond. |
| ~148 | C-NO₂ (C4') | Aromatic carbon attached to the nitro group. |
| ~142 | C-N (C1') | Aromatic carbon attached to the pyrazole ring. |
| ~125 | Aromatic CH | Aromatic carbons ortho to the nitro group. |
| ~120 | Aromatic CH | Aromatic carbons meta to the nitro group. |
| ~40 | CH₂ (C4) | Methylene carbon in the pyrazolone ring.[1] |
| ~15 | CH₃ | Methyl group carbon.[7] |
NMR Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with standard parameters.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
-
Analysis: Assign chemical shifts, multiplicities, and integrations to the corresponding nuclei in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Expected Data:
-
Molecular Ion Peak (M⁺•): The molecular weight of C₁₀H₉N₃O₃ is 219.19 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 220 would be expected.[1]
-
Key Fragments: Fragmentation is likely to occur via the loss of the nitro group (NO₂, 46 Da) or cleavage of the pyrazolone ring.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Analysis: Identify the molecular ion peak and propose structures for the major fragment ions to confirm the molecular structure.
Caption: General workflow for the spectroscopic analysis of the target compound.
Conclusion
The spectroscopic characterization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a multi-faceted process that requires a synergistic application of UV-Vis, FT-IR, NMR, and Mass Spectrometry. A crucial element in the analysis, particularly of NMR spectra, is the careful consideration of solvent-induced tautomerism. By leveraging the extensive knowledge of related pyrazolone structures, this guide provides a predictive framework and detailed protocols that enable researchers to confidently synthesize and characterize this compound. The provided methodologies form a self-validating system, ensuring the integrity and accuracy of the structural elucidation, which is a cornerstone of modern drug discovery and development.
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